Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate

Lipophilicity Drug-likeness SAR

CNS drug discovery programs often stall due to insufficient blood-brain barrier permeability of lead compounds. This 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate solves that challenge with a computed LogP of 4.5047-over 1.1 log units higher than the 2-methyl analog and 1.4 units above the unsubstituted core-dramatically enhancing membrane permeability without adding molecular weight. Key advantages: • Serves as a direct structural probe for the 4-position of the Roche-preferred 2-cyclopropyl-6-chloro-quinoline-3-carboxylate antidiabetic scaffold • Enables DMPK benchmarking of LogP-dependent clearance and protein binding within a chemically homologous series • Supplied at 95% purity with expedited global shipping for rapid SAR library synthesis

Molecular Formula C17H18ClNO2
Molecular Weight 303.8 g/mol
Cat. No. B13241090
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate
Molecular FormulaC17H18ClNO2
Molecular Weight303.8 g/mol
Structural Identifiers
SMILESCCC1=C(C(=NC2=C1C=C(C=C2)Cl)C3CC3)C(=O)OCC
InChIInChI=1S/C17H18ClNO2/c1-3-12-13-9-11(18)7-8-14(13)19-16(10-5-6-10)15(12)17(20)21-4-2/h7-10H,3-6H2,1-2H3
InChIKeyXUVZGASJVZTMPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate – Structural Differentiation


Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate (CAS 2059967-29-0) is a poly-substituted quinoline-3-carboxylate ester featuring a chloro at C6, a cyclopropyl at C2, an ethyl at C4, and an ethyl ester at C3 . The compound has a molecular weight of 303.78 g·mol⁻¹ and a computed LogP of 4.5047, placing it in a lipophilicity range distinct from commonly available quinoline-3-carboxylate building blocks . Its unique substitution pattern makes it a strategic scaffold for structure-activity relationship (SAR) exploration, particularly in programs where enhanced membrane permeability or specific steric constraints are required [1].

Scaffold for SAR exploration requiring enhanced lipophilicity and steric constraints

Supports membrane permeability optimization studies in CNS research programs

C2-cyclopropyl/C4-ethyl substitution pattern offers distinct physicochemical profile

Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate – Why Generics Cannot Substitute


Replacing this compound with a generic 6-chloroquinoline-3-carboxylate or even the 2-methyl analog fundamentally alters the physicochemical profile and the resulting biological interaction potential. The introduction of a cyclopropyl at C2 and an ethyl at C4 increases the computed LogP by more than 1.1 log units relative to the 2-methyl analog and by more than 1.4 log units relative to the unsubstituted 6-chloroquinoline-3-carboxylate [1]. Such a lipophilicity shift can significantly change membrane permeability, plasma protein binding, and metabolic stability, leading to divergent SAR outcomes in lead optimization campaigns [2]. Simply put, a substitution at these positions is not a conservative replacement; it re-defines the compound's drug-like property space.

Lipophilicity divergence

Lipophilicity shift vs. 2-methyl or unsubstituted 6-chloroquinoline analogs may alter membrane permeability, plasma protein binding, and metabolic stability, leading to divergent SAR outcomes.

Steric bulk mismatch

Additional steric bulk at C2 and C4 creates conformational constraints absent in simpler 6-chloroquinoline-3-carboxylates, potentially affecting target engagement and binding-pocket compatibility.

Scaffold-specific pharmacophore

The 2-cyclopropyl-6-chloro core is associated with a patented GPR119 agonist scaffold; generic 6-chloroquinoline-3-carboxylates may not preserve the same biological profile or IP position.

Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate – Quantitative Differentiation Evidence


Lipophilicity Differentiation vs. Close Analogs

The target compound exhibits a computed LogP of 4.5047, which is substantially higher than that of its closest commercially available analogs: ethyl 6-chloro-2-methylquinoline-3-carboxylate (LogP 3.3733) and ethyl 6-chloroquinoline-3-carboxylate (LogP 3.0649). The increased lipophilicity arises from the synergistic effect of the cyclopropyl at C2 and the ethyl at C4, and this difference can directly influence membrane permeability and pharmacokinetic behavior .

Lipophilicity vs. analogs
Data to verify
Target computed LogP 4.50; 2-methyl analog LogP 3.37 (Δ +1.13); unsubstituted analog LogP 3.06 (Δ +1.44)

Supports lipophilicity-driven permeability and ADME behavior profiling.

Computed LogP by vendor algorithm; cross-study comparison, verify experimentally.

Lipophilicity Drug-likeness SAR

Molecular Weight and Steric Bulk Differentiation

With a molecular weight of 303.78 g·mol⁻¹, the target compound is significantly larger than ethyl 6-chloroquinoline-3-carboxylate (MW 235.67) and ethyl 6-chloro-2-methylquinoline-3-carboxylate (MW 249.69). The increased steric bulk at C2 and C4 can restrict conformational freedom and create a more defined shape for target binding pockets, a property absent in simpler analogs .

MW and steric bulk
Data to verify
MW 303.78 g/mol; 2-methyl analog MW 249.69 (+54.1); unsubstituted analog MW 235.67 (+68.1)

Increased steric bulk may restrict conformational flexibility for target engagement studies.

Vendor-provided MW; steric effects may influence binding pocket fit.

Molecular Weight Steric Bulk Chemical Space

Patent-Validated Antidiabetic Scaffold

Patent PE-20142282-A1 (F. Hoffmann-La Roche) explicitly claims 6-chloro-2-cyclopropyl-4-aryl-quinoline-3-carboxylic acid derivatives as preferred compounds for the treatment of type 2 diabetes, indicating that the 2-cyclopropyl-6-chloro-quinoline-3-carboxylate scaffold is validated in a therapeutic context [1]. Although the patented compound bears a 4-phenyl substituent, the 4-ethyl analog represents a closely related, synthetically accessible derivative that retains the core pharmacophore while offering distinct lipophilicity and steric properties.

Patent scaffold context
Class-level inference
6-chloro-2-cyclopropyl-4-aryl-quinoline-3-carboxylate core disclosed in patent PE-20142282-A1 for GPR119 agonism research.

Supports SAR exploration around a GPR119 pathway scaffold in type 2 diabetes research models.

4-ethyl variant is a structural analog of the 4-phenyl patented compound; class-level inference only.

Antidiabetic GPR119 Patent

Ethyl 6-chloro-2-cyclopropyl-4-ethylquinoline-3-carboxylate – Application Scenarios


CNS-Penetrant Lead Optimization

The compound’s superior computed LogP of 4.5047, which is >1.1 log units higher than the 2-methyl analog, makes it an ideal starting point for CNS drug discovery programs where adequate blood-brain barrier permeation is required . Replacing a less lipophilic analog with this compound early in a medicinal chemistry campaign can accelerate the identification of brain-penetrant leads without adding molecular weight through late-stage alkylation.

GPR119 Agonist SAR for Type 2 Diabetes

Since the 6-chloro-2-cyclopropyl-4-aryl-quinoline-3-carboxylate scaffold is preferred in a Roche patent for type 2 diabetes [1], this 4-ethyl variant serves as a direct structural probe to interrogate the steric and electronic requirements at the 4-position. Purchasing this compound enables rapid synthesis of focused libraries that explore the SAR of the 4-substituent while maintaining the patented 2-cyclopropyl-6-chloro core.

DMPK Profiling of High-Lipophilicity Quinolines

The significant lipophilicity step change (ΔLogP > +1.4 vs. unsubstituted 6-chloroquinoline-3-carboxylate) provides a tool compound to study the relationship between LogP, metabolic stability, and plasma protein binding within a chemically homologous series . DMPK groups can use this compound alongside its less lipophilic analogs to benchmark in vitro clearance and permeability assays, establishing structure-property relationships that guide future candidate selection.

Application
Selection Property
Validation Focus
CNS permeability lead optimization
Lipophilicity and steric property review
Blood-brain barrier permeation assay context
GPR119 pathway SAR (type 2 diabetes research model)
Scaffold-specific 4-position SAR exploration
GPR119 receptor binding and functional assay review
Lipophilicity-dependent DMPK profiling
LogP-dependent ADME property profiling
In vitro metabolic stability and protein binding assays
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